molecular formula C12H15BrFNO2 B8207791 tert-butyl N-(2-bromo-4-fluoro-5-methylphenyl)carbamate

tert-butyl N-(2-bromo-4-fluoro-5-methylphenyl)carbamate

Cat. No.: B8207791
M. Wt: 304.15 g/mol
InChI Key: FPESCWCXECNPLB-UHFFFAOYSA-N
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Description

tert-Butyl N-(2-bromo-4-fluoro-5-methylphenyl)carbamate is a chemical compound with the molecular formula C12H15BrFNO2 It is characterized by the presence of a tert-butyl group, a bromo-fluoro-substituted phenyl ring, and a carbamate functional group

Properties

IUPAC Name

tert-butyl N-(2-bromo-4-fluoro-5-methylphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrFNO2/c1-7-5-10(8(13)6-9(7)14)15-11(16)17-12(2,3)4/h5-6H,1-4H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPESCWCXECNPLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)Br)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrFNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(2-bromo-4-fluoro-5-methylphenyl)carbamate typically involves the reaction of 2-bromo-4-fluoro-5-methylphenylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:

2-bromo-4-fluoro-5-methylphenylamine+tert-butyl chloroformatetert-butyl N-(2-bromo-4-fluoro-5-methylphenyl)carbamate\text{2-bromo-4-fluoro-5-methylphenylamine} + \text{tert-butyl chloroformate} \rightarrow \text{this compound} 2-bromo-4-fluoro-5-methylphenylamine+tert-butyl chloroformate→tert-butyl N-(2-bromo-4-fluoro-5-methylphenyl)carbamate

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(2-bromo-4-fluoro-5-methylphenyl)carbamate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the carbamate group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis results in the formation of the corresponding amine and tert-butyl alcohol.

Scientific Research Applications

tert-Butyl N-(2-bromo-4-fluoro-5-methylphenyl)carbamate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-(2-bromo-4-fluoro-5-methylphenyl)carbamate involves its interaction with specific molecular targets. The bromo and fluoro substituents on the phenyl ring can influence the compound’s reactivity and binding affinity to various biological molecules. The carbamate group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-(2-bromo-5-fluorophenyl)carbamate
  • tert-Butyl (4-fluoro-2-methoxy-5-nitrophenyl)carbamate
  • tert-Butyl N-(2-bromo-4-fluoro-5-methylphenyl)carbamate

Uniqueness

This compound is unique due to the specific combination of substituents on the phenyl ring, which can influence its chemical reactivity and biological activity

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